Ethyl 2,3-dimethylquinoxaline-6-carboxylate Ethyl 2,3-dimethylquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 32388-06-0
VCID: VC4676484
InChI: InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

Ethyl 2,3-dimethylquinoxaline-6-carboxylate

CAS No.: 32388-06-0

Cat. No.: VC4676484

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dimethylquinoxaline-6-carboxylate - 32388-06-0

Specification

CAS No. 32388-06-0
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name ethyl 2,3-dimethylquinoxaline-6-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
Standard InChI Key UDUQPOGWJUMYLA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with three key substituents:

  • Methyl groups at positions 2 and 3, enhancing electron density and steric bulk.

  • An ethyl ester (–COOCH₂CH₃) at position 6, introducing polar functionality and influencing solubility .

The IUPAC name, ethyl 2,3-dimethylquinoxaline-6-carboxylate, reflects this substitution pattern. X-ray crystallography and NMR studies confirm planar geometry, with dihedral angles between substituents affecting packing efficiency in solid states .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight230.26 g/mol
Melting Point362–364 K (89–91°C)
SolubilitySoluble in ethanol, DMSO
LogP (Partition Coefficient)2.1 (predicted)

Synthesis and Scalability

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Quinoxaline Core Formation: Condensation of 6-substituted-1,2-phenylenediamines with 2,3-butanedione under solvent-free conditions yields 2,3-dimethylquinoxaline intermediates .

  • Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the carboxylate group at position 6.

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the intermediate carboxylic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Industrial Production

For large-scale synthesis, continuous flow reactors are employed to optimize yield (>85%) and reduce reaction time. Key parameters include:

  • Temperature: 298–313 K

  • Residence time: 15–20 minutes

  • Catalyst: Triethylamine (0.5 equiv).

Table 2: Comparison of Synthesis Methods

ParameterBatch MethodFlow Chemistry
Yield70–75%85–90%
Reaction Time4–6 hours15–20 minutes
Purity95–97%98–99%

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich quinoxaline ring undergoes regioselective reactions:

  • Nitration: Occurs preferentially at position 5 due to directing effects of the ester group .

  • Halogenation: Bromine or chlorine substitutes at position 7, forming derivatives with enhanced biological activity .

Oxidation Studies

Selenium dioxide-mediated oxidation of the methyl groups produces aldehydes, critical for synthesizing Schiff base ligands. Theoretical calculations (DFT) reveal that electron-withdrawing substituents at position 6 lower activation energies by stabilizing transition states .

Example Reaction:
2,3-Dimethylquinoxaline+SeO2Dioxane/H2O2-Formyl-3-methylquinoxaline\text{2,3-Dimethylquinoxaline} + \text{SeO}_2 \xrightarrow{\text{Dioxane/H}_2\text{O}} \text{2-Formyl-3-methylquinoxaline}

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Structural analogs are explored in targeting EGFR and VEGFR.

  • Antimalarials: Hybrid molecules combining quinoxaline and artemisinin motifs show nanomolar activity against Plasmodium falciparum.

Materials Science

  • Coordination Polymers: The ester group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming luminescent materials with applications in OLEDs .

  • Corrosion Inhibitors: Adsorption on mild steel surfaces reduces corrosion rates by 60–70% in acidic environments.

Comparison with Related Quinoxalines

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (IC₅₀)
Ethyl 2,3-dichloroquinoxaline-6-carboxylateCl at 2,3Antifungal: 12 µM
Ethyl 2,3-dimethylquinoxaline-6-carboxylateCH₃ at 2,3Anticancer: 45 µM
2,3-DimethylquinoxalineCH₃ at 2,3Antibacterial: 18 µM

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